REACTION_SMILES
|
[CH:1]1([CH2:2][OH:3])[CH2:4][O:5]1.[F:6][c:7]1[c:8]([C:9](=[O:10])[Cl:11])[cH:12][cH:13][cH:14][cH:15]1.[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH:1]1([CH2:2][O:3][C:9]([c:8]2[c:7]([F:6])[cH:15][cH:14][cH:13][cH:12]2)=[O:10])[CH2:4][O:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCC1CO1)c1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |